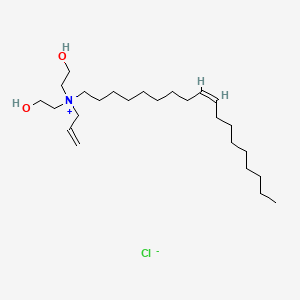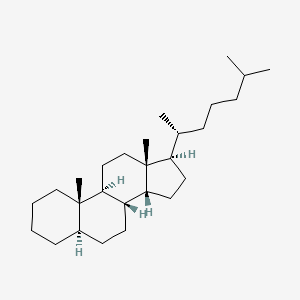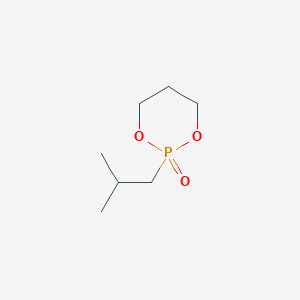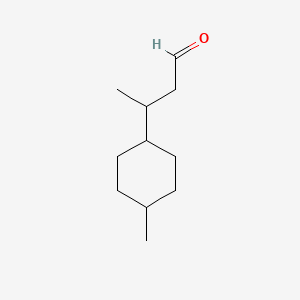
beta,4-Dimethylcyclohexanepropionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta,4-Dimethylcyclohexanepropionaldehyde: is an organic compound with the molecular formula C11H20O . It is a derivative of cyclohexane, characterized by the presence of a propionaldehyde group and two methyl groups at the beta and 4 positions on the cyclohexane ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta,4-Dimethylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method involves the reaction of 4-methylcyclohexanone with an alkylating agent to introduce the propionaldehyde group. The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including catalytic hydrogenation and oxidation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: beta,4-Dimethylcyclohexanepropionaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, beta,4-Dimethylcyclohexanepropionaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a model compound in biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drug development or as an active ingredient in certain formulations .
Industry: Industrially, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its distinct odor and chemical properties make it valuable in the formulation of consumer products .
Mécanisme D'action
The mechanism of action of beta,4-Dimethylcyclohexanepropionaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Cyclohexanepropanal: Similar structure but lacks the methyl groups at the beta and 4 positions.
4-Methylcyclohexanone: Contains a ketone group instead of an aldehyde group.
Cyclohexanecarboxaldehyde: Similar aldehyde group but different positioning of methyl groups.
Uniqueness: beta,4-Dimethylcyclohexanepropionaldehyde is unique due to the specific positioning of its methyl groups and the presence of the propionaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
70964-95-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-(4-methylcyclohexyl)butanal |
InChI |
InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h8-11H,3-7H2,1-2H3 |
Clé InChI |
YZFPDESEFZSBIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


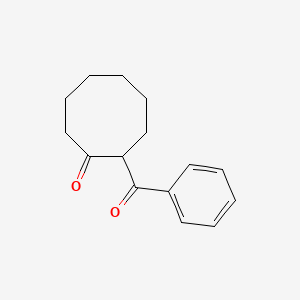
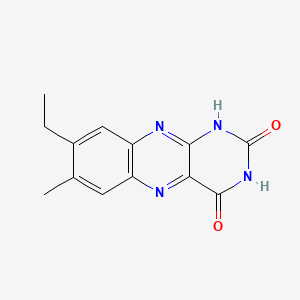
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
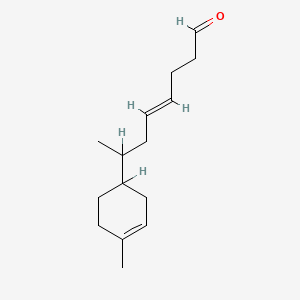
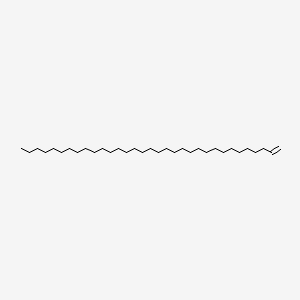



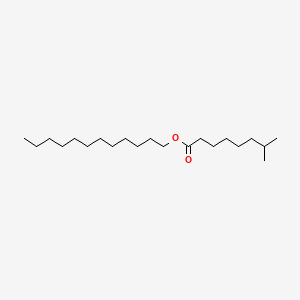
![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
